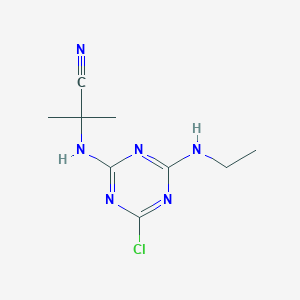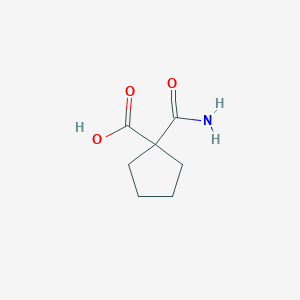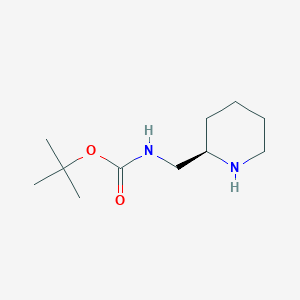
油酸缩水甘油酯
描述
Glycidyl oleate is one of the glycidyl esters (GEs) that can be found in various edible oils. It is synthesized through the reaction of glycidol with oleic acid. Glycidyl esters are known for their potential as reactive intermediates in the synthesis of various polymers and other chemical compounds .
Synthesis Analysis
The synthesis of glycidyl oleate can be achieved through the reaction of glycidol with fatty acids or their derivatives, such as methyl oleate. For instance, the synthesis of monoglycerides by glycerolysis of methyl oleate has been studied using solid acid-base catalysts, which could be related to the synthesis of glycidyl oleate . Additionally, the synthesis of poly(oleic diacid-co-glycerol) involves the use of oleic diacid and glycerol, which could be a step towards the synthesis of glycidyl oleate when glycidol is used instead of glycerol .
Molecular Structure Analysis
The molecular structure of glycidyl oleate consists of the glycidyl group attached to the oleate moiety. The oleate part is derived from oleic acid, which is a monounsaturated fatty acid. The glycidyl group contains an epoxide ring, which is highly reactive and can undergo various chemical reactions .
Chemical Reactions Analysis
Glycidyl oleate, as a glycidyl ester, can participate in numerous chemical reactions due to the presence of the epoxide ring. For example, the epoxide ring can be opened through nucleophilic attack, leading to the formation of different products depending on the nucleophile. This reactivity is utilized in the synthesis of polymers and other materials .
Physical and Chemical Properties Analysis
The physical and chemical properties of glycidyl oleate are influenced by the presence of the glycidyl group and the oleate chain. The glycidyl group contributes to the reactivity of the compound, while the oleate chain imparts hydrophobic characteristics. The thermal properties and stability of glycidyl oleate would be similar to those of other glycidyl esters, which are typically stable under normal conditions but can react under elevated temperatures or in the presence of catalysts .
科学研究应用
食品加工
油酸缩水甘油酯,作为一种缩水甘油酯 (GE),存在于加工油中,被认为是潜在的诱变剂或致癌物 . 它是在食用油生产过程中高温条件下脱臭过程中形成的 .
油炸食品
一项研究调查了食品类型、油炸频率和油炸温度对油炸过程中棕榈油中 3-单氯丙烷-1,2-二醇酯和缩水甘油酯形成的影响,发现油酸缩水甘油酯比其他 GE 更容易降解 .
食品安全
了解油炸食品热加工过程中油酸缩水甘油酯等缩水甘油酯的形成对于降低对人体健康的风险至关重要 . 缩水甘油酯的毒理学研究很少,但 3-MCPD 和缩水甘油的游离形式分别被国际癌症研究机构 (IARC) 分类为 2B 类 (可能对人类致癌) 和 2A 类 (可能对人类致癌) 致癌物 .
商业化制备食品
油酸缩水甘油酯以及其他缩水甘油酯存在于商业化制备的食品中 . 一项研究分析了 48 种商业化制备的食品以识别其他暴露于缩水甘油酯的来源,发现所有食品都含有相对大量的缩水甘油酯 .
动力学研究
估计的 1,2-双棕榈酰基-3-氯丙二醇 (Pa-Pa, 41.05 kJ/mol) 的活化能 (Ea) 低于其他三种类型的 3-MCPD 的活化能;这是 PO 含有比其他食用油更多的 3-MCPD 的第一个理论解释。 在 GE 中,油酸缩水甘油酯比其他 GE 更容易降解 .
潜在的健康风险
油酸缩水甘油酯,作为一种缩水甘油酯,在体内通过脂肪酶的作用降解,产生缩水甘油 (2,3-环氧-1-丙醇),其结构中含有反应性环氧基团 . 这突出了食用含油酸缩水甘油酯的食品的潜在健康风险。
作用机制
Target of Action
Glycidyl oleate, a type of glycidyl fatty acid ester (GE), primarily targets the lipid components of biological systems . It is known to interact with fatty acids such as palmitic (C16:0), stearic (C18:0), oleic (C18:1), linoleic (C18:2), and linolenic acid (C18:3) . These fatty acids play crucial roles in various biological processes, including energy storage, cell membrane structure, and signaling .
Mode of Action
The interaction of glycidyl oleate with its targets involves chemical reactions under specific conditions . Glycidyl oleate can be formed by the reaction of oleic acid with glycidol under certain conditions . Once formed, glycidyl oleate can undergo further reactions, particularly under high-temperature conditions, such as those encountered during food processing or cooking .
Biochemical Pathways
Glycidyl oleate affects the metabolic pathways of fatty acids . It is involved in the biosynthesis of unsaturated fatty acids (UFAs), particularly oleic acid (C18:1), linoleic acid (C18:2), and α-linolenic acid (C18:3) . The formation of glycidyl oleate can influence these pathways, potentially leading to changes in the fatty acid composition of the system .
Pharmacokinetics
It is known that glycidyl oleate and other ges can be hydrolyzed by lipases to release glycidol . This suggests that glycidyl oleate could be metabolized in the body, with glycidol being one of the potential metabolites .
Result of Action
The action of glycidyl oleate results in the formation of glycidol, which is a genotoxic carcinogen . This indicates that the action of glycidyl oleate could potentially lead to DNA damage and other harmful effects at the molecular and cellular levels .
Action Environment
The action of glycidyl oleate is influenced by various environmental factors. For instance, the formation of glycidyl oleate is known to occur at high temperatures, such as during the deodorization process in edible oil production or during cooking . Additionally, the presence of other food ingredients, the type of cooking device used, and the duration of heating can also affect the formation of glycidyl oleate .
未来方向
Research is ongoing to better understand the formation of glycidyl esters like glycidyl oleate in food and their potential health effects . For instance, studies are investigating the conditions under which glycidyl esters are formed in heated foods . This research could lead to strategies to reduce the levels of these compounds in food products.
属性
IUPAC Name |
oxiran-2-ylmethyl (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h9-10,20H,2-8,11-19H2,1H3/b10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYIWOYBERNXLX-KTKRTIGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101031637 | |
| Record name | Glycidyl oleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101031637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5431-33-4 | |
| Record name | Glycidyl oleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5431-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycidyl oleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005431334 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycidyl oleate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13542 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glycidyl oleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101031637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-epoxypropyl oleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.171 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCIDYL OLEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G0I0157S14 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















